4-(Aminomethyl)-1-methylpiperidin-2-one
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Overview
Description
4-(Aminomethyl)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonia. This reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an iminium ion, which then reacts with the 1-methylpiperidin-2-one to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methylpiperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar structure but lacking the aminomethyl and methyl groups.
4-(Aminomethyl)piperidine: Similar structure but without the methyl group on the piperidine ring.
1-Methylpiperidin-2-one: Similar structure but without the aminomethyl group.
Uniqueness
4-(Aminomethyl)-1-methylpiperidin-2-one is unique due to the presence of both the aminomethyl and methyl groups on the piperidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-(aminomethyl)-1-methylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVHTNYTUGQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680588 |
Source
|
Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-57-9 |
Source
|
Record name | 4-(Aminomethyl)-1-methyl-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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